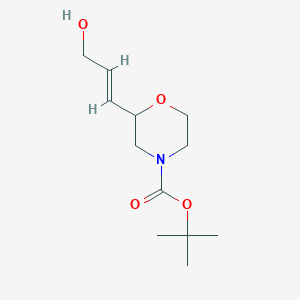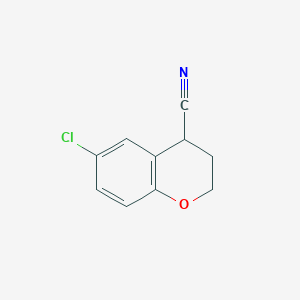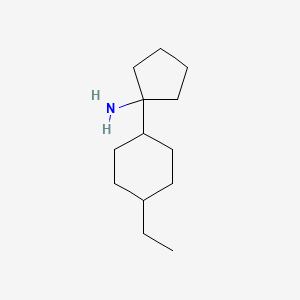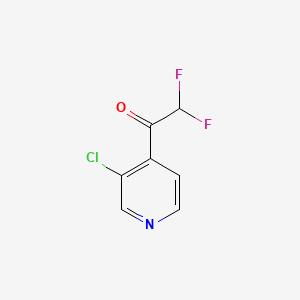
1-(3-Chloropyridin-4-yl)-2,2-difluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a pyridine ring substituted with a chlorine atom at the third position and a difluoroethanone group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropyridin-4-yl)-2,2-difluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and 2,2-difluoroethanone.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoroethanone group. A common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 3-chloropyridine, followed by nucleophilic addition of the difluoroethanone.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-chloropyridin-4-yl)-2,2-difluoroethan-1-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes.
化学反応の分析
Types of Reactions: 1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 1-(3-chloropyridin-4-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The difluoroethanone group is particularly important for its reactivity and ability to form stable interactions with target molecules.
類似化合物との比較
1-(3-Chloropyridin-4-yl)ethan-1-one: Similar structure but lacks the difluoroethanone group.
1-(3-Chloropyridin-4-yl)propan-2-ol: Contains a hydroxyl group instead of a ketone.
1-(3-Chloropyridin-4-yl)methanol: Contains a methanol group instead of a difluoroethanone group.
Uniqueness: 1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one is unique due to the presence of the difluoroethanone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules.
特性
分子式 |
C7H4ClF2NO |
|---|---|
分子量 |
191.56 g/mol |
IUPAC名 |
1-(3-chloropyridin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-3-11-2-1-4(5)6(12)7(9)10/h1-3,7H |
InChIキー |
JPQDRMHBHJNOGG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(=O)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


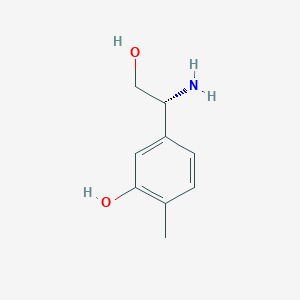

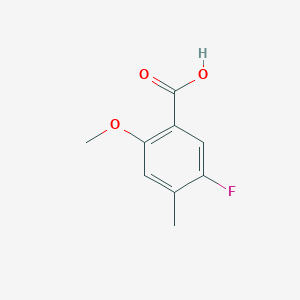

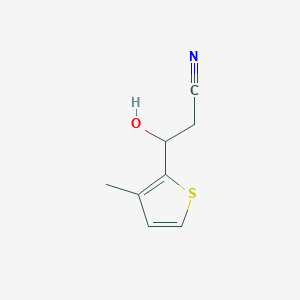
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)
